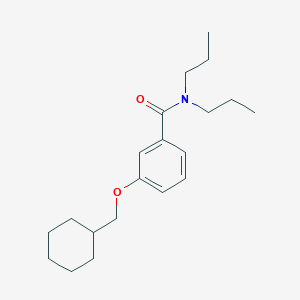![molecular formula C8H7Cl6NO3 B14396320 Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester CAS No. 89619-79-4](/img/structure/B14396320.png)
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is a complex organic compound that belongs to the family of trichloroacetic acid esters. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester typically involves the esterification of trichloroacetic acid with an appropriate alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:
Trichloroacetic acid+Alcohol→Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where trichloroacetic acid is reacted with the desired alcohol in the presence of a catalyst. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure ester. The use of continuous reactors and advanced separation techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other oxidation products.
Reduction: Reduction reactions can lead to the formation of trichloroacetaldehyde and other reduced species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Trichloroacetic acid, chloroform, and carbon dioxide.
Reduction: Trichloroacetaldehyde and related compounds.
Substitution: Various substituted trichloroacetic acid derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other trichloroacetic acid derivatives.
Biology: The compound is employed in biochemical studies to precipitate proteins and nucleic acids.
Medicine: It has applications in dermatology for chemical peels and wart removal.
Industry: The ester is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester involves its interaction with cellular components. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to their precipitation and denaturation. This property is exploited in biochemical assays and dermatological treatments.
Comparación Con Compuestos Similares
Similar Compounds
- Chloroacetic acid
- Dichloroacetic acid
- Trichloroacetyl chloride
Uniqueness
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is unique due to its multiple chlorine atoms and ester functional group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
89619-79-4 |
|---|---|
Fórmula molecular |
C8H7Cl6NO3 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
2-[(2,2,2-trichloroacetyl)amino]but-3-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H7Cl6NO3/c1-2-4(15-5(16)7(9,10)11)3-18-6(17)8(12,13)14/h2,4H,1,3H2,(H,15,16) |
Clave InChI |
GBEZKWDSIBBMNI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(COC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


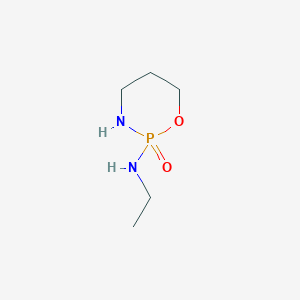
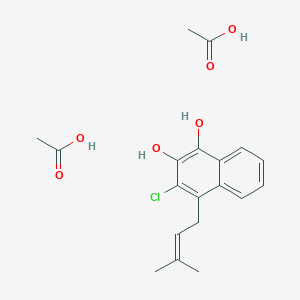
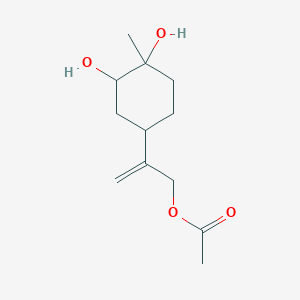
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
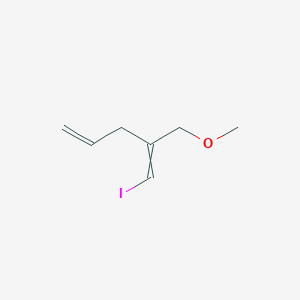
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
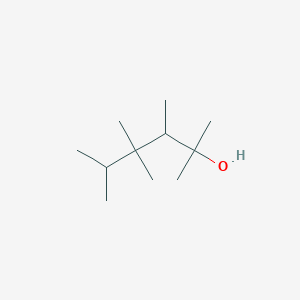
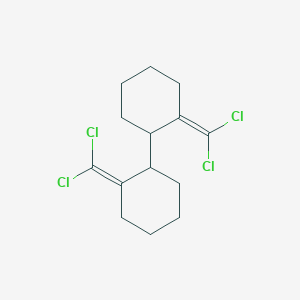
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
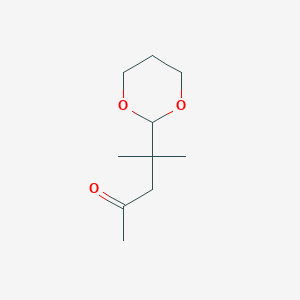

![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
